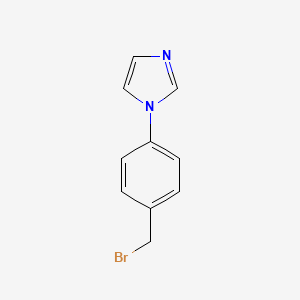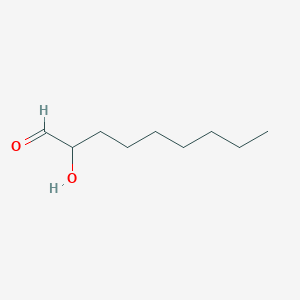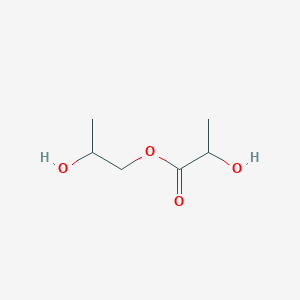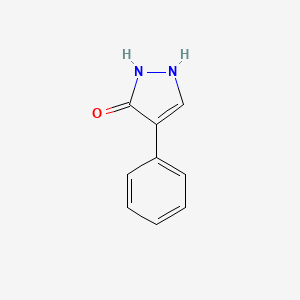![molecular formula C7H18OSi B3187254 Methanol, [(1,1-dimethylethyl)dimethylsilyl]- CAS No. 144314-37-4](/img/structure/B3187254.png)
Methanol, [(1,1-dimethylethyl)dimethylsilyl]-
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- can be synthesized using different methods. One common method involves the reaction of tert-butyl-dimethyl-(tributylstannylmethoxy)silane with n-butyllithium and N,N,N’,N’-tetramethylethylenediamine in anhydrous tetrahydrofuran at 0°C under an inert atmosphere . The reaction mixture is then quenched with acetic acid and purified by chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for Methanol, [(1,1-dimethylethyl)dimethylsilyl]- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with halides to form different silyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, acetic acid, and various halides. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include silanols, silanes, and silyl ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanol, [(1,1-dimethylethyl)dimethylsilyl]- involves its ability to act as a protecting group for alcohols. It forms stable silyl ethers, which can be selectively deprotected under mild conditions . This property makes it valuable in organic synthesis and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanol, [(1,1-dimethylethyl)dimethylsilyl]- include:
Triethylsilylmethanol: Another silyl ether used as a protecting group for alcohols.
1-Propanol, 3-[(chloromethyl)dimethylsilyl]-: A silyl ether used in organic synthesis.
Uniqueness
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific structure, which provides stability and selectivity in protecting alcohols. Its ability to form stable silyl ethers under mild conditions makes it a valuable reagent in various chemical and biological applications .
Eigenschaften
IUPAC Name |
[tert-butyl(dimethyl)silyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-7(2,3)9(4,5)6-8/h8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZOXIUZMQOHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B3187177.png)
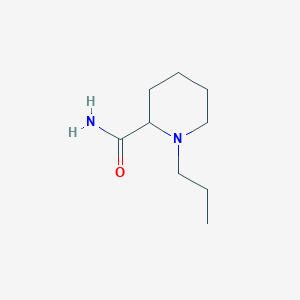
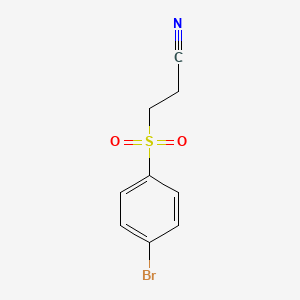
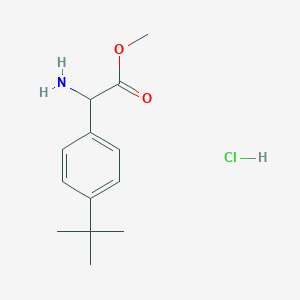
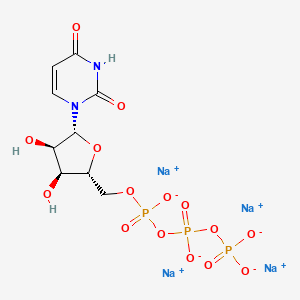
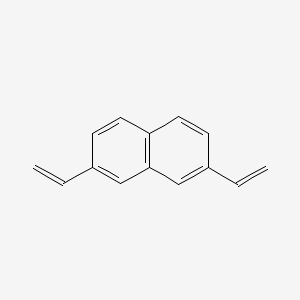
![Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3187216.png)
